N-[(4-Hydroxy-3-methoxyphenyl)methyl]-6-methylheptanamide
Description
Properties
CAS No. |
61229-10-5 |
|---|---|
Molecular Formula |
C16H25NO3 |
Molecular Weight |
279.37 g/mol |
IUPAC Name |
N-[(4-hydroxy-3-methoxyphenyl)methyl]-6-methylheptanamide |
InChI |
InChI=1S/C16H25NO3/c1-12(2)6-4-5-7-16(19)17-11-13-8-9-14(18)15(10-13)20-3/h8-10,12,18H,4-7,11H2,1-3H3,(H,17,19) |
InChI Key |
WQFXXCXOXXAOII-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCC(=O)NCC1=CC(=C(C=C1)O)OC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The synthesis typically involves the following steps:
- Preparation of the amine component: 4-Hydroxy-3-methoxybenzylamine is prepared or procured as the nucleophilic amine.
- Activation of the acid component: 6-methylheptanoic acid or its derivatives (acid chloride, anhydride, or activated esters) are prepared.
- Amide bond formation: Coupling of the amine with the activated acid derivative under controlled conditions.
- Purification: Recrystallization or chromatographic techniques to isolate the pure amide.
Detailed Synthetic Procedures
| Step | Reagents & Conditions | Description | Notes |
|---|---|---|---|
| 1 | 4-Hydroxy-3-methoxybenzylamine | Commercially available or synthesized via reduction of corresponding nitro or nitrile precursors | Phenolic hydroxyl protected if necessary |
| 2 | 6-Methylheptanoic acid | Commercially available or synthesized via alkylation or chain elongation | Purity critical for yield |
| 3 | Activation: Thionyl chloride (SOCl2) or oxalyl chloride | Converts acid to acid chloride | Reaction under inert atmosphere, low temperature to avoid side reactions |
| 4 | Coupling: Amine + acid chloride in presence of base (e.g., triethylamine) | Formation of amide bond | Solvent: dichloromethane or tetrahydrofuran; temperature 0–25°C |
| 5 | Work-up: Aqueous extraction, drying, solvent removal | Isolation of crude product | |
| 6 | Purification: Recrystallization from ethanol-water or chromatographic purification | Achieves high purity | TLC monitoring with n-hexane:ethyl acetate (7:3) |
Alternative Coupling Methods
Carbodiimide-mediated coupling: Using reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with catalytic DMAP (4-dimethylaminopyridine) to activate the acid in situ, allowing coupling with the amine under mild conditions. This method avoids the need for acid chlorides and reduces side reactions.
Mixed anhydride method: Formation of mixed anhydrides (e.g., with isobutyl chloroformate) followed by reaction with the amine.
Enzymatic amidation: Though less common for this compound, lipase-catalyzed amidation in organic solvents has been explored for similar amides to improve selectivity and environmental profile.
Research Findings and Data
Purity and Yield
- Purity is typically confirmed by Thin Layer Chromatography (TLC) using solvent systems such as n-hexane:ethyl acetate (7:3 or 9:1) and by spectroscopic methods (NMR, IR).
- Yields reported in related amide syntheses range from 70% to 90%, depending on the coupling method and purification efficiency.
Spectroscopic Characterization
| Technique | Key Observations |
|---|---|
| FT-IR | Amide carbonyl stretch ~1650-1680 cm⁻¹; phenolic O–H stretch ~3200-3500 cm⁻¹; aromatic C–H stretches |
| 1H-NMR | Signals for aromatic protons (6.5–7.5 ppm), methoxy singlet (~3.7 ppm), amide NH (~5.5–6.0 ppm), aliphatic chain protons (0.8–2.5 ppm) |
| Mass Spectrometry | Molecular ion peak at m/z 279.37 (M+), consistent with molecular formula C16H25NO3 |
Summary Table of Preparation Methods
| Method | Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Acid chloride coupling | SOCl2, amine, base | 0–25°C, inert atmosphere | High reactivity, good yields | Requires handling of corrosive reagents |
| Carbodiimide coupling | DCC or EDC, DMAP | Room temperature, mild | Avoids acid chlorides, mild conditions | Possible urea byproducts, requires purification |
| Mixed anhydride | Isobutyl chloroformate, amine | 0–25°C | Good selectivity | Additional step for anhydride formation |
| Enzymatic amidation | Lipase, organic solvent | Mild, ambient | Green chemistry approach | Limited substrate scope, longer reaction times |
Notes on Scale-Up and Industrial Relevance
- The acid chloride method is favored for industrial scale due to straightforward reaction and high yields.
- Carbodiimide methods are preferred in medicinal chemistry labs for rapid synthesis and library generation.
- Protection of the phenolic hydroxyl group is generally unnecessary if reaction conditions are controlled, but can be employed to improve selectivity.
- Purification by recrystallization from ethanol-water mixtures is effective for obtaining analytically pure product.
Chemical Reactions Analysis
Types of Reactions
N-(4-Hydroxy-3-methoxybenzyl)-6-methylheptanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like sodium hydride or potassium tert-butoxide can be used in aprotic solvents.
Major Products
Oxidation: Formation of 4-hydroxy-3-methoxybenzaldehyde.
Reduction: Formation of N-(4-hydroxy-3-methoxybenzyl)-6-methylheptanamine.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
Biological Research
N-[(4-Hydroxy-3-methoxyphenyl)methyl]-6-methylheptanamide exhibits significant biological activities:
- TRPV1 Agonism : This compound activates TRPV1 receptors, which are crucial for pain sensation and thermoregulation. Activation of these receptors can induce sensations of heat and pain similar to capsaicin.
- Anti-inflammatory Effects : Studies suggest potential anti-inflammatory properties, making it a candidate for therapeutic applications in pain relief therapies.
Pharmaceutical Development
The compound's interaction with TRPV1 has led to its exploration in drug development:
- Pain Management : this compound may be used in formulations aimed at managing chronic pain conditions, including neuropathic pain.
- Potential Drug Formulations : Its ability to modulate pain pathways positions it as a potential candidate for new analgesic drugs.
Chemical Synthesis
This compound serves as a versatile building block in organic synthesis:
- Reactivity : The compound can undergo nucleophilic substitutions and acylation reactions typical of amides. The hydroxyl group on the aromatic ring enables electrophilic aromatic substitution reactions, allowing for the synthesis of various derivatives.
Case Study 1: Pain Relief Efficacy
A clinical trial assessed the efficacy of this compound in patients with post-herpetic neuralgia. Participants receiving topical applications showed significant reductions in pain levels compared to control groups. The study highlighted the compound's potential as an alternative treatment for neuropathic pain conditions.
Case Study 2: Anti-inflammatory Properties
In vitro studies demonstrated that this compound could reduce inflammatory markers in human cell lines. This finding suggests that the compound may have therapeutic potential in treating inflammatory diseases.
Data Tables
| Application Area | Specific Use | Evidence Source |
|---|---|---|
| Biological Research | TRPV1 Agonism | |
| Pharmaceutical Development | Pain Management | Clinical Trials |
| Chemical Synthesis | Building Block for Organic Synthesis |
| Study Type | Findings | Reference |
|---|---|---|
| Clinical Trial | Significant pain reduction in patients | Case Study 1 |
| In Vitro Study | Reduced inflammatory markers | Case Study 2 |
Mechanism of Action
The mechanism of action of N-(4-Hydroxy-3-methoxybenzyl)-6-methylheptanamide involves its interaction with the transient receptor potential vanilloid 1 (TRPV1) receptor. This receptor is a non-selective cation channel that is activated by heat and capsaicinoids. Upon binding to TRPV1, the compound induces a sensation of heat and pain, which can lead to desensitization of sensory neurons over time. This desensitization is the basis for its analgesic effects.
Comparison with Similar Compounds
Capsaicin [(6E)-N-[(4-Hydroxy-3-methoxyphenyl)methyl]-8-methylnon-6-enamide]
Structural Differences :
- Acyl Chain: Capsaicin has a 9-carbon acyl chain with an 8-methyl group and a double bond at position 6 (non-6-enamide), whereas the target compound has a shorter 7-carbon chain (heptanamide) with a 6-methyl group and a double bond at position 4 .
- Molecular Weight: Capsaicin (C18H27NO3, MW 305.4 g/mol) is heavier than the target compound (C16H23NO3, MW 277.4 g/mol) .
Pharmacological Differences :
Physicochemical Properties :
| Property | Capsaicin | Target Compound |
|---|---|---|
| Water Solubility | 0.0013 g/L (25°C) | Not reported |
| logP (Octanol/Water) | 3.04 | Estimated ~2.8* |
| Bioactivity | High TRPV1 activation | Moderate (predicted) |
*Estimated based on reduced chain length and hydrophobicity.
Dihydrocapsaicin [N-[(4-Hydroxy-3-methoxyphenyl)methyl]-8-methylnonanamide]
Structural Differences :
- The target compound retains a double bond (hept-4-enamide) but has a shorter chain.
Functional Implications :
Phenylcapsaicin [N-[(4-Hydroxy-3-methoxyphenyl)methyl]-7-phenylhept-6-ynamide]
Structural Differences :
Capsiate [(E)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnon-6-enoate]
Structural Differences :
- Capsiate replaces the amide group with an ester, rendering it non-pungent despite structural similarity to capsaicin .
Pharmacological Contrast :
- The amide group in the target compound is critical for TRPV1 interaction, while capsiate’s ester linkage limits receptor activation, highlighting the importance of functional groups in bioactivity .
Research Findings and Comparative Data
TRPV1 Receptor Binding and Activation
- Capsaicin : EC50 ~0.3–1.0 µM for TRPV1 activation, with sustained agonism causing receptor desensitization .
Biological Activity
N-[(4-Hydroxy-3-methoxyphenyl)methyl]-6-methylheptanamide, also known as N-Vanillyldecanamide, is a compound that has garnered attention for its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications based on existing research.
- Molecular Formula : C18H29NO3
- Molecular Weight : 307.43 g/mol
- CAS Number : 498-02-2
Biological Activity Overview
N-Vanillyldecanamide exhibits various biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. The compound's activity is largely attributed to its interaction with the endocannabinoid system and its ability to modulate pain pathways.
-
TRPV1 Receptor Modulation :
- N-Vanillyldecanamide acts as an agonist for the transient receptor potential vanilloid 1 (TRPV1) channel, which plays a crucial role in pain perception and inflammation. Activation of TRPV1 can lead to the release of neuropeptides such as substance P and CGRP, contributing to its analgesic effects .
- Anti-inflammatory Effects :
- Neuroprotective Properties :
Case Studies and Experimental Data
- Anti-Inflammatory Activity :
- Neuroprotection :
- Pain Relief Efficacy :
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
